![molecular formula C11H14N2O3 B13492655 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an oxan-4-yl group attached to an amino group, which is further connected to a pyridine ring substituted with a carboxylic acid group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 2-chloro-3-nitropyridine with potassium tert-butoxide in dimethyl sulfoxide (DMSO) to form the corresponding pyridine-3-oxide. This intermediate is then reacted with 1,4-dioxane in the presence of potassium carbonate to yield the oxan-4-yl derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, dimethyl sulfoxide (DMSO), potassium carbonate, and 1,4-dioxane. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with similar structural features.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with distinct properties.
Uniqueness
6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and biological properties that are not observed in other pyridinecarboxylic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
6-(oxan-4-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)8-1-2-10(12-7-8)13-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,12,13)(H,14,15) |
Clé InChI |
FAIWFPHQIOBPFQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1NC2=NC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


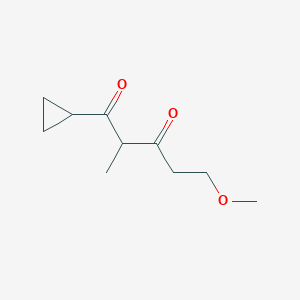
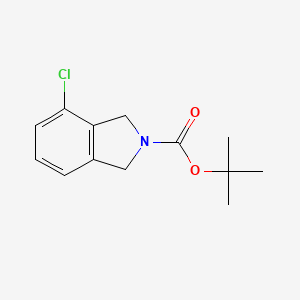
![2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492592.png)
![Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13492594.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)

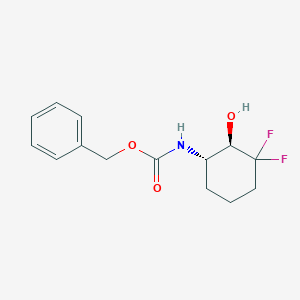
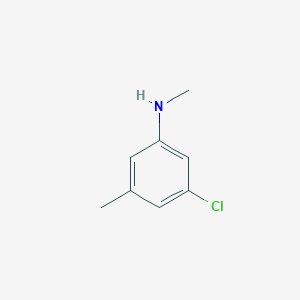
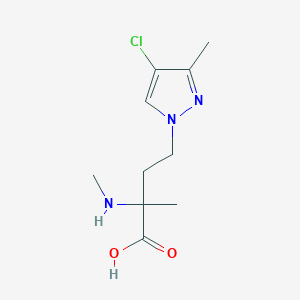
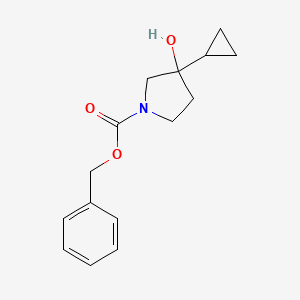

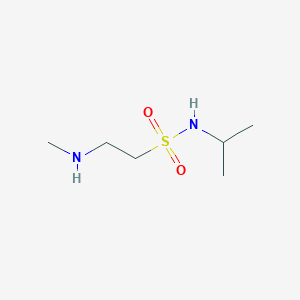
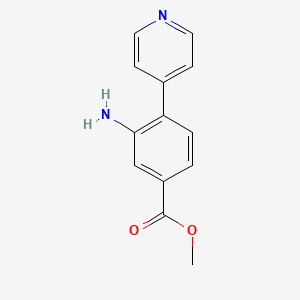
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
